molecular formula C19H21N7O B2472705 N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-18-5

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B2472705
CAS RN: 924829-18-5
M. Wt: 363.425
InChI Key: FJXCPANYEPEGEX-UHFFFAOYSA-N
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Description

N-(4-(4-methylpiperazin-1-yl)phenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as MPTB, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTB is a tetrazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in drug development.

Scientific Research Applications

Synthesis of New Amides

The synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment represents a significant area of research. These compounds, including N-(4-(4-methylpiperazin-1-yl)methyl)phenyl derivatives, are synthesized through reactions with chlorobenzoyl chloride and methyl-3-nitroaniline, among others. These synthesized compounds serve as key intermediates in the development of antileukemic agents like imatinib, highlighting their importance in medicinal chemistry research (Koroleva et al., 2011).

DNA Binding and Fluorescent Staining

Another significant application is the binding to the minor groove of DNA duplexes, as exemplified by Hoechst 33258, a related bis-benzimidazole derivative. This compound is widely utilized as a fluorescent cytological stain for DNA, indicating the relevance of such molecules in biological research and cytological analysis (Ladinig et al., 2005).

Antibacterial Activity

Research on 4-arylpiperazin-1-yl-3-phenyloxazolidin-2-one derivatives, including those with diversified N-substituents, showcases the antimicrobial potential of such compounds. They have been evaluated against resistant strains like MRSA and VRE, highlighting their significance in developing new antibacterial agents (Jang et al., 2004).

Antiviral and Anticancer Applications

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against the avian influenza virus, demonstrating the potential of such compounds in antiviral research. The synthesized compounds have been evaluated in vitro for their efficacy against the H5N1 virus, offering insights into their use as antiviral agents (Hebishy et al., 2020).

Tuberculostatic Activity

The synthesis of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and triazole derivatives and their evaluation for tuberculostatic activity represent another critical area of application. These compounds were tested for their inhibitory activity against tuberculosis, with some showing promising results (Foks et al., 2004).

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-24-10-12-25(13-11-24)17-8-4-16(5-9-17)21-19(27)15-2-6-18(7-3-15)26-14-20-22-23-26/h2-9,14H,10-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXCPANYEPEGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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